molecular formula C24H24Cl2N2O3S B10930463 1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

Cat. No.: B10930463
M. Wt: 491.4 g/mol
InChI Key: WHOIVZVUMWZBLL-UHFFFAOYSA-N
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Description

1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a naphthylsulfonyl group

Preparation Methods

The synthesis of 1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,4-dichlorobenzyl and naphthylsulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

  • Synthetic Routes

      Step 1: Synthesis of the piperazine ring.

      Step 2: Introduction of the 2,4-dichlorobenzyl group via nucleophilic substitution.

      Step 3: Addition of the naphthylsulfonyl group through sulfonylation reactions.

  • Industrial Production Methods

    • Industrial production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE undergoes various chemical reactions, including:

  • Oxidation

    • Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
    • Conditions: Acidic or basic medium.
    • Major products: Oxidized derivatives of the compound.
  • Reduction

    • Common reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
    • Conditions: Anhydrous solvents.
    • Major products: Reduced forms of the compound.
  • Substitution

    • Common reagents: Halogenating agents, nucleophiles.
    • Conditions: Varies depending on the substituent being introduced.
    • Major products: Substituted derivatives of the compound.

Scientific Research Applications

1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine

    • Explored as a potential therapeutic agent due to its unique chemical structure.
    • Studied for its interactions with biological targets and pathways.
  • Industry

    • Utilized in the development of new materials and chemical processes.
    • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(2,4-Dichlorobenzyl)piperazine
    • 1-(2,6-Dichlorobenzyl)piperazine
    • 1-(4-Methoxyphenyl)piperazine
  • Comparison

      Structural Differences: The presence of the naphthylsulfonyl group distinguishes it from other piperazine derivatives.

      Reactivity: The compound’s reactivity may differ due to the influence of the substituents on the piperazine ring.

      Applications: Its unique structure may confer specific biological or chemical properties not observed in other similar compounds.

This detailed article provides a comprehensive overview of 1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H24Cl2N2O3S

Molecular Weight

491.4 g/mol

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one

InChI

InChI=1S/C24H24Cl2N2O3S/c25-21-7-5-20(23(26)16-21)17-27-10-12-28(13-11-27)24(29)9-14-32(30,31)22-8-6-18-3-1-2-4-19(18)15-22/h1-8,15-16H,9-14,17H2

InChI Key

WHOIVZVUMWZBLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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